Reduced Basicity: pKa Shift of –1.39 Units Relative to Unsubstituted Thiazolidine Governs Protonation State and Salt Formation
N-Methylation at position 3 significantly reduces the basicity of the thiazolidine ring nitrogen. 3-Methylthiazolidine exhibits a predicted pKa of 7.45±0.20, compared to 8.84±0.20 for unsubstituted thiazolidine (CAS 504-78-9) . This ΔpKa of approximately –1.4 log units means that at physiological pH (7.4), 3-methylthiazolidine is approximately 50% deprotonated (neutral free base), whereas unsubstituted thiazolidine remains >96% protonated. For procurement decisions involving salt screening, formulation, or biological assay design, this difference dictates that the two compounds cannot be used interchangeably without altering the ionizable species present in solution.
| Evidence Dimension | Basicity (pKa of ring nitrogen, predicted) |
|---|---|
| Target Compound Data | pKa = 7.45±0.20 (3-methylthiazolidine) |
| Comparator Or Baseline | pKa = 8.84±0.20 (thiazolidine, unsubstituted, CAS 504-78-9) |
| Quantified Difference | ΔpKa = –1.39 units (~25-fold lower basicity) |
| Conditions | Predicted values (ACD/Labs or similar algorithm); 25 °C, aqueous |
Why This Matters
A pKa shift of this magnitude determines whether the compound exists as a charged ammonium species or a neutral free amine at a given pH, directly impacting aqueous solubility, membrane permeability, and salt-formation strategies in drug discovery and chemical process development.
